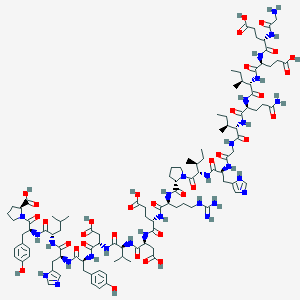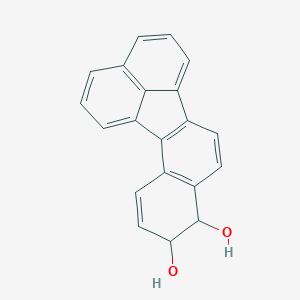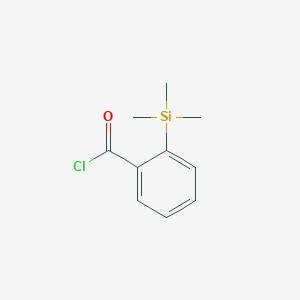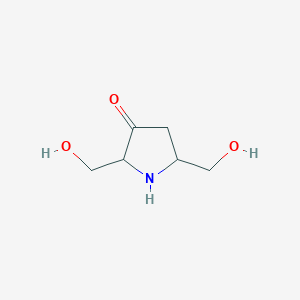![molecular formula C8H11NO3 B012873 (3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one CAS No. 107690-56-2](/img/structure/B12873.png)
(3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one is a complex organic compound with the molecular formula C8H11NO3. This compound is characterized by its unique fused ring structure, which includes both furan and pyrrolone moieties. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Furo[3,2-b]pyrrol-2-one: A related compound with a similar core structure but different substituents.
4-Acetylhexahydro-2H-pyrrol-2-one: Another compound with a similar acetyl group but different ring structure.
Uniqueness
(3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one is unique due to its specific stereochemistry and fused ring system, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
107690-56-2 |
|---|---|
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
(3aR,6aR)-4-acetyl-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-2-one |
InChI |
InChI=1S/C8H11NO3/c1-5(10)9-3-2-7-6(9)4-8(11)12-7/h6-7H,2-4H2,1H3/t6-,7-/m1/s1 |
Clé InChI |
DPINUKLLDPDYJH-RNFRBKRXSA-N |
SMILES |
CC(=O)N1CCC2C1CC(=O)O2 |
SMILES isomérique |
CC(=O)N1CC[C@@H]2[C@H]1CC(=O)O2 |
SMILES canonique |
CC(=O)N1CCC2C1CC(=O)O2 |
Synonymes |
2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


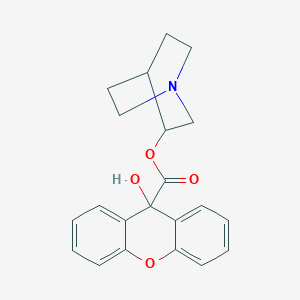

![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B12797.png)
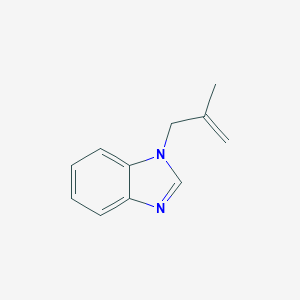

![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
